molecular formula C22H30ClN5O3S B2851742 3-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}-1-methyl-N-(4-methylcyclohexyl)-1H-pyrazole-4-carboxamide CAS No. 1189949-55-0

3-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}-1-methyl-N-(4-methylcyclohexyl)-1H-pyrazole-4-carboxamide

Cat. No.: B2851742
CAS No.: 1189949-55-0
M. Wt: 480.02
InChI Key: FIDHNJPZSJCEDX-UHFFFAOYSA-N
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Description

3-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}-1-methyl-N-(4-methylcyclohexyl)-1H-pyrazole-4-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a pyrazole ring, a piperazine ring, and a sulfonyl group, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}-1-methyl-N-(4-methylcyclohexyl)-1H-pyrazole-4-carboxamide typically involves multiple steps, starting with the preparation of the pyrazole ring and the piperazine ring. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as lutidine and tetrafluoroborate (TBTU) to facilitate the coupling reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The process is optimized to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

3-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}-1-methyl-N-(4-methylcyclohexyl)-1H-pyrazole-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like alkyl halides. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

3-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}-1-methyl-N-(4-methylcyclohexyl)-1H-pyrazole-4-carboxamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}-1-methyl-N-(4-methylcyclohexyl)-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 3-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}-1-methyl-N-(4-methylcyclohexyl)-1H-pyrazole-4-carboxamide include:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

3-[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl-1-methyl-N-(4-methylcyclohexyl)pyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H30ClN5O3S/c1-16-6-8-18(9-7-16)24-21(29)20-15-26(2)25-22(20)32(30,31)28-12-10-27(11-13-28)19-5-3-4-17(23)14-19/h3-5,14-16,18H,6-13H2,1-2H3,(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIDHNJPZSJCEDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(CC1)NC(=O)C2=CN(N=C2S(=O)(=O)N3CCN(CC3)C4=CC(=CC=C4)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H30ClN5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

480.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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